

SC 34301 (Enisoprost): A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: SC 34301

Cat. No.: B1671294

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Abstract

SC 34301, also known as Enisoprost, is a potent, orally active synthetic analog of Prostaglandin E1 (PGE1). This document provides a comprehensive technical overview of its discovery, a representative synthesis pathway, and its significant biological activities. Enisoprost has demonstrated notable efficacy as an anti-ulcer agent, an immunosuppressant, and in the reduction of bacterial translocation following thermal injury. Its mechanism of action is primarily mediated through its interaction with prostaglandin E (EP) receptors, leading to the modulation of intracellular signaling cascades. This whitepaper consolidates available quantitative data, outlines detailed experimental protocols for its in-vivo evaluation, and provides visual representations of its signaling pathways and synthesis workflow to support further research and development.

Introduction and Discovery

SC 34301, later named Enisoprost, emerged from research programs focused on developing stable and orally bioavailable analogs of naturally occurring prostaglandins. Prostaglandin E1 (PGE1) was identified as a potent inhibitor of gastric acid secretion; however, its clinical utility was hampered by its rapid metabolism and lack of oral activity. The development of Enisoprost

and other analogs like Misoprostol was a significant advancement, offering therapeutic potential for conditions such as peptic ulcer disease.

While the specific historical details of its initial discovery by a single entity are not extensively documented in publicly available literature, its development can be situated within the broader context of prostaglandin research in the late 20th century. The primary goal was to modify the PGE1 structure to enhance its metabolic stability and oral bioavailability while retaining its therapeutic effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **SC 34301** (Enisoprost) is presented in the table below.

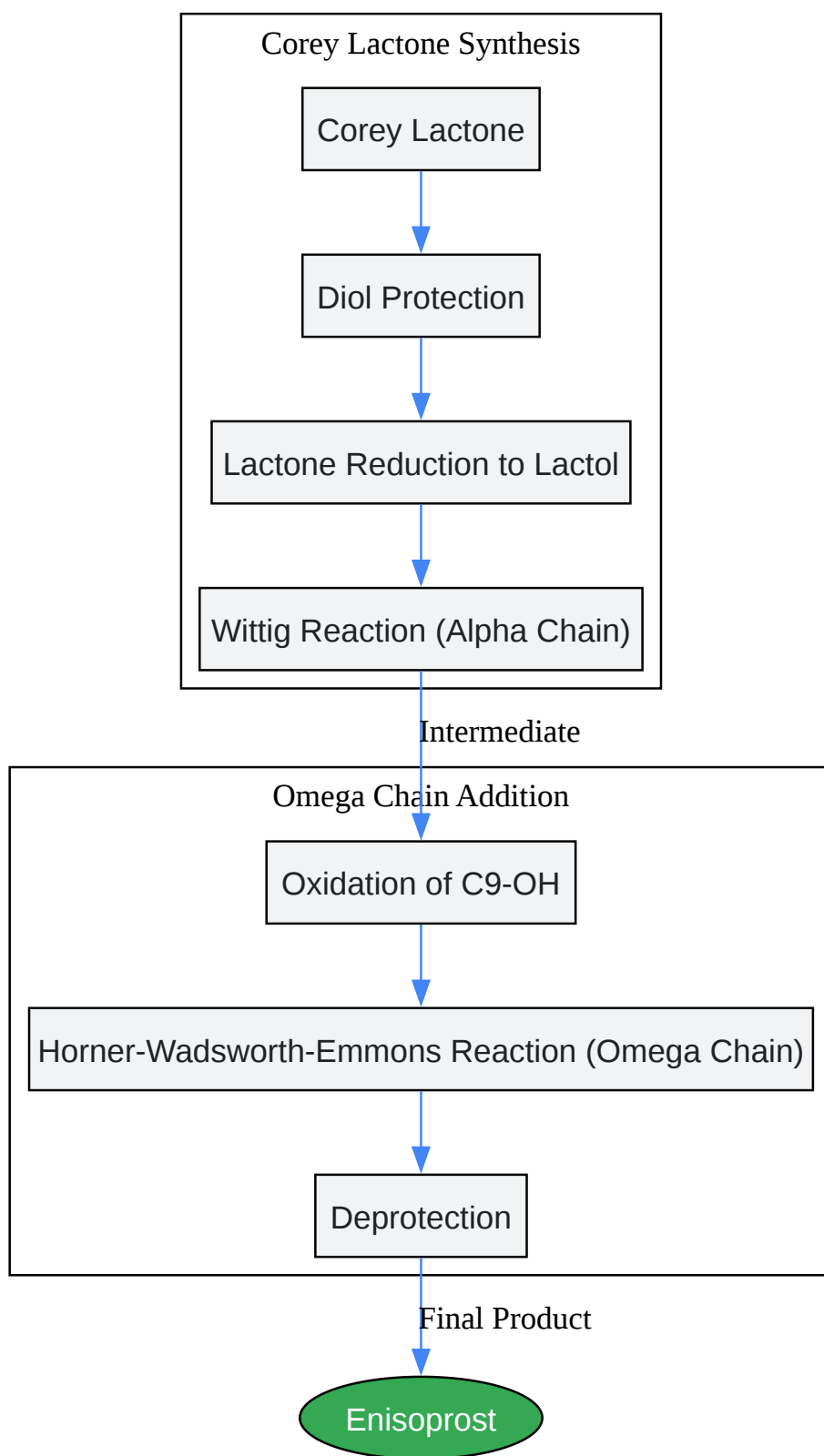
Property	Value
IUPAC Name	methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate
Synonyms	Enisoprost, SC-34301
Molecular Formula	C ₂₂ H ₃₆ O ₅
Molecular Weight	380.52 g/mol
CAS Number	81026-63-3
Appearance	Solid

Synthesis of SC 34301 (Enisoprost)

A detailed, step-by-step synthesis protocol for Enisoprost is not readily available in the public domain. However, a representative synthesis can be conceptualized based on established methods for prostaglandin analogs, such as the Corey lactone approach. This method provides a versatile framework for the stereocontrolled synthesis of the cyclopentane core and the subsequent elaboration of the alpha and omega side chains.

A patent describing the synthesis of misoprostol and other prostaglandin analogs, including enisoprost, outlines a process involving an organometallic cuprate complex reacting with a cyclopentenone intermediate.

Below is a DOT script for a generalized workflow for the synthesis of a prostaglandin E1 analog like Enisoprost.



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Generalized synthetic workflow for a PGE1 analog.

Biological Activity and Mechanism of Action

SC 34301 (Enisoprost) is a potent prostaglandin E1 analog with a range of biological activities. Its primary mechanism of action involves binding to and activating G-protein coupled prostaglandin E (EP) receptors.

Anti-Ulcer and Cytoprotective Effects

Enisoprost, like other PGE1 analogs, exhibits potent anti-secretory and cytoprotective effects on the gastric mucosa. It inhibits basal and stimulated gastric acid secretion, a key factor in the pathogenesis of peptic ulcers.

Immunosuppressive Properties

Enisoprost has demonstrated immunosuppressive effects, which are of interest in the context of transplantation and autoimmune diseases.

Reduction of Bacterial Translocation

In preclinical models of burn injury, Enisoprost has been shown to significantly reduce the translocation of bacteria from the gut into the systemic circulation, a major cause of sepsis and mortality.

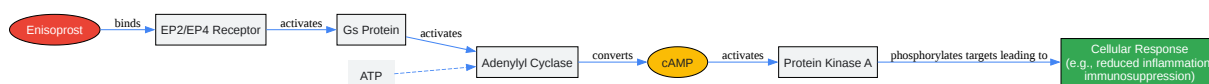
Quantitative Data from In-Vivo Studies

Study Parameter	Animal Model	Dosage	Outcome
Bacterial Translocation	Burned Mice	200 µg/kg; p.o.; once a day for 3 days	Significantly reduced bacterial translocation and improved survival rate.

Signaling Pathways

The biological effects of Enisoprost are mediated through its interaction with EP receptors, which are coupled to various G-proteins and intracellular signaling pathways. The activation of EP2 and EP4 receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

The following DOT script illustrates the general signaling pathway for EP2/EP4 receptor activation.



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EP2/EP4 receptor signaling pathway.

Experimental Protocols

In-Vivo Administration of Enisoprost in Mice (Oral Gavage)

This protocol describes a standard method for the oral administration of Enisoprost to mice.

Materials:

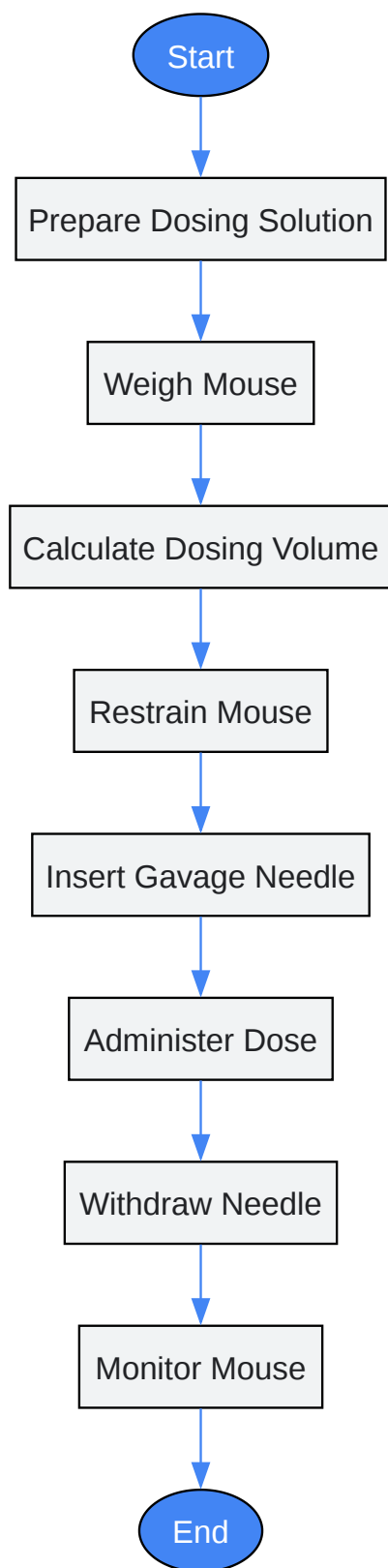
- Enisoprost (**SC 34301**)
- Vehicle (e.g., sterile water, saline, or a suitable oil-based vehicle)
- Mouse gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 ml)
- Animal scale

Procedure:

- Preparation of Dosing Solution:
 - Accurately weigh the required amount of Enisoprost.

- Prepare the vehicle. The choice of vehicle will depend on the solubility of Enisoprost and the experimental design. For many studies, sterile water or saline can be used.
- Dissolve or suspend the Enisoprost in the vehicle to achieve the desired final concentration (e.g., for a 200 µg/kg dose in a 20 g mouse with a gavage volume of 0.1 ml, the concentration would be 40 µg/ml). Ensure the solution is homogenous.
- Animal Handling and Dosing:
 - Weigh each mouse to determine the precise volume of the dosing solution to be administered.
 - Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and neck should be slightly extended to straighten the esophagus.
 - Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
 - Attach the syringe containing the dosing solution to the gavage needle.
 - Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
 - Once the needle is in the correct position, slowly administer the dosing solution.
 - Gently withdraw the needle.
 - Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals as required by the experimental protocol.

The following DOT script outlines the workflow for this experimental protocol.



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Workflow for oral gavage in mice.

Conclusion

SC 34301 (Enisoprost) is a synthetic prostaglandin E1 analog with significant therapeutic potential. Its well-characterized biological activities, including its anti-ulcer, immunosuppressive, and anti-bacterial translocation properties, make it a valuable tool for researchers in various fields. The information presented in this whitepaper, including the summary of quantitative data, a representative synthesis strategy, detailed experimental protocols, and visual diagrams of its mechanism of action, provides a solid foundation for future investigations into the clinical applications of this compound. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized synthetic routes and clinical protocols.

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